Cas no 1824092-20-7 (4-Oxo-3,4-dihydropyrido[3,2-d]pyrimidine-7-carbonitrile)
![4-Oxo-3,4-dihydropyrido[3,2-d]pyrimidine-7-carbonitrile structure](https://ja.kuujia.com/scimg/cas/1824092-20-7x500.png)
4-Oxo-3,4-dihydropyrido[3,2-d]pyrimidine-7-carbonitrile 化学的及び物理的性質
名前と識別子
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- 4-Oxo-3,4-dihydropyrido[3,2-d]pyrimidine-7-carbonitrile
- O=C1C2=C(NC=N1)C=C(C=N2)C#N
- 4-oxo-1,4-dihydropyrido[3,2-d]pyrimidine-7-carbonitrile
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- インチ: 1S/C8H4N4O/c9-2-5-1-6-7(10-3-5)8(13)12-4-11-6/h1,3-4H,(H,11,12,13)
- InChIKey: HHFQJMAEEXSOTF-UHFFFAOYSA-N
- ほほえんだ: O=C1C2C(=CC(C#N)=CN=2)N=CN1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 303
- トポロジー分子極性表面積: 78.1
- 疎水性パラメータ計算基準値(XlogP): -0.3
4-Oxo-3,4-dihydropyrido[3,2-d]pyrimidine-7-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029198097-1g |
4-Oxo-3,4-dihydropyrido[3,2-d]pyrimidine-7-carbonitrile |
1824092-20-7 | 95% | 1g |
$674.24 | 2023-09-02 | |
Chemenu | CM512450-1g |
4-Oxo-3,4-dihydropyrido[3,2-d]pyrimidine-7-carbonitrile |
1824092-20-7 | 97% | 1g |
$673 | 2023-01-16 |
4-Oxo-3,4-dihydropyrido[3,2-d]pyrimidine-7-carbonitrile 関連文献
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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9. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
4-Oxo-3,4-dihydropyrido[3,2-d]pyrimidine-7-carbonitrileに関する追加情報
4-Oxo-3,4-dihydropyrido[3,2-d]pyrimidine-7-carbonitrile: A Comprehensive Overview
The compound 4-Oxo-3,4-dihydropyrido[3,2-d]pyrimidine-7-carbonitrile (CAS NO 1824092-20-7) is a synthetic heterocyclic compound that has garnered significant attention in the field of biomedical research due to its unique structural features and potential applications. This molecule belongs to the class of pyridopyrimidine derivatives, which are known for their versatile pharmacological properties. The presence of oxo group at position 4 and a cyano group at position 7 renders this compound particularly interesting for drug development.
Recent studies have highlighted the importance of heterocyclic compounds in pharmaceutical chemistry, as they often serve as scaffolds for the development of bioactive agents. The pyrido[3,2-d]pyrimidine core structure is a fused bicyclic system that combines features of both pyridine and pyrimidine rings, making it highly suitable for modulating diverse biological targets. The 4-oxo functionality introduces a carbonyl group into the structure, which can enhance the compound's reactivity and ability to form hydrogen bonds with target proteins.
One of the most promising aspects of 4-Oxo-3,4-dihydropyrido[3,2-d]pyrimidine-7-carbonitrile is its potential as a anticancer agent. Preclinical studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy. The cyano group at position 7 has been suggested to play a crucial role in enhancing the compound's pharmacokinetic properties, thereby improving its bioavailability.
Moreover, this compound has shown remarkable activity as a modulator of signal transduction pathways. Research indicates that it can inhibit key enzymes such as tyrosine kinases, which are often dysregulated in diseases like cancer and inflammatory disorders. The dihydro nature of the pyrido[3,2-d]pyrimidine ring system may contribute to the compound's selectivity by influencing its ability to bind to specific pockets within the target enzymes.
Recent advancements in drug delivery systems have further enhanced the therapeutic potential of this compound. For instance, incorporating it into nanoparticle formulations has been shown to improve its solubility and stability, thereby enhancing its efficacy in vivo. These developments underscore the importance of pharmacokinetic optimization in drug design.
Another area of active research involving 4-Oxo-3,4-dihydropyrido[3,2-d]pyrimidine-7-carbonitrile is its role as a template for medicinal chemistry exploration. By introducing various substituents at positions 3 and 4, scientists have been able to fine-tune the compound's biological activity while maintaining its structural integrity. This approach has led to the discovery of several analogs with improved potency and selectivity.
It is worth noting that this compound also exhibits anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. The carbonyl group at position 4 may contribute to its anti-inflammatory activity by interacting with key inflammatory mediators.
Recent collaborative efforts between academic institutions and pharmaceutical companies have further accelerated the progress in understanding the therapeutic potential of 4-Oxo-3,4-dihydropyrido[3,2-d]pyrimidine-7-carbonitrile. These partnerships have enabled the synthesis of large libraries of analogs, which are currently undergoing preclinical testing to evaluate their safety and efficacy.
In conclusion, 4-Oxo-3,4-dihydropyrido[3,2-d]pyrimidine-7-carbonitrile represents a valuable addition to the armamentarium of biomedical research. Its unique structural features, coupled with its diverse biological activities, make it a promising candidate for the development of next-generation therapeutics. As research in this field continues to evolve, it is expected that new insights into the pharmacological profile and mechanism of action of this compound will emerge, further cementing its place in the realm of drug discovery.
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